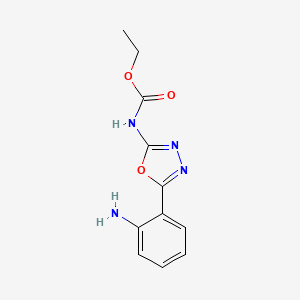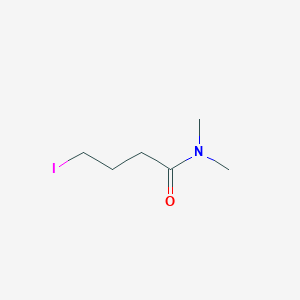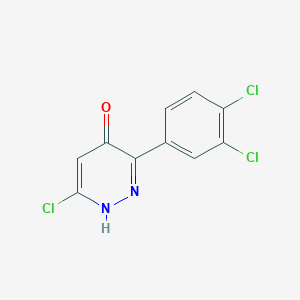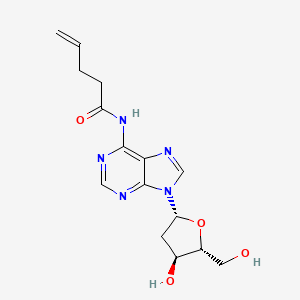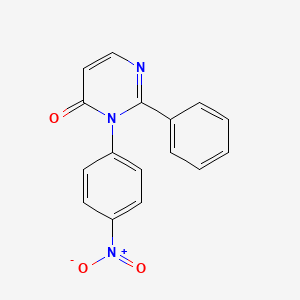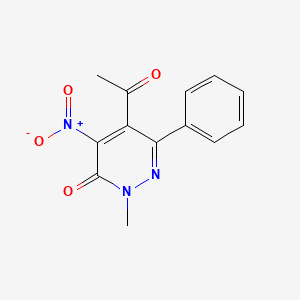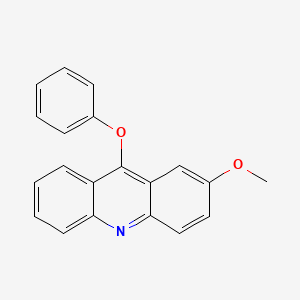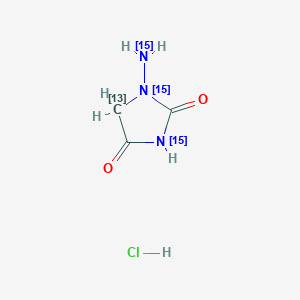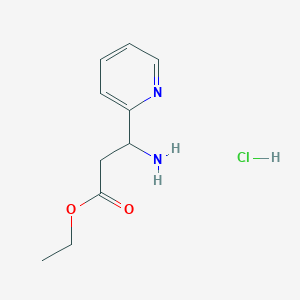
Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl It is a derivative of propanoic acid and contains both an amino group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is washed with organic solvents and recrystallized to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to be cost-effective, environmentally friendly, and safe for large-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: A similar compound with an acrylate group instead of a propanoate group.
Dabigatran etexilate: A pharmaceutical compound that shares structural similarities and is used as an anticoagulant.
Benzimidazole derivatives: Compounds with similar heterocyclic structures and potential pharmaceutical applications.
Uniqueness
Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride is unique due to its specific combination of an amino group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15ClN2O2 |
|---|---|
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
ethyl 3-amino-3-pyridin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9;/h3-6,8H,2,7,11H2,1H3;1H |
Clave InChI |
XGBSQQMOIKQNNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=CC=N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


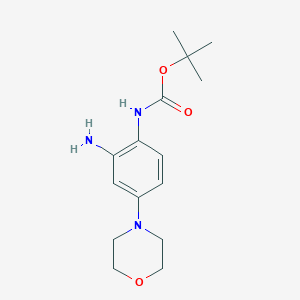
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
